
3-chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
3-chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a useful research compound. Its molecular formula is C15H21BClNO3 and its molecular weight is 309.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-Chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1610372-97-8) is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity based on existing literature and research findings. The compound's structure includes a chloro group and a dioxaborolane moiety, which may influence its pharmacological properties.
- Molecular Formula: C15H21BClNO3
- Molecular Weight: 309.60 g/mol
- Purity: ≥ 95%
- IUPAC Name: 3-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance:
- Case Study 1: A study assessed the growth inhibition of cancer cells using derivatives of benzamide. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest:
- Microtubule Stabilization: Similar compounds have been shown to stabilize microtubules and inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Research Findings
Synthesis and Derivatives
The synthesis of this compound involves coupling reactions that utilize boronic acids and other reagents to achieve the final product. The incorporation of the dioxaborolane structure is critical for enhancing the compound's solubility and biological activity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is , with a molecular weight of 309.60 g/mol. The compound features a chloro group and a dioxaborolane moiety, which contribute to its chemical reactivity and potential applications in various chemical processes.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The dioxaborolane group in this compound may enhance its ability to interact with biological targets, potentially leading to the development of new anticancer agents. Research has shown that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Drug Delivery Systems
The ability of this compound to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its structural characteristics allow for modifications that can enhance solubility and bioavailability, crucial factors in the efficacy of therapeutic agents.
Organic Synthesis
Reagent in Cross-Coupling Reactions
The presence of the boron atom makes this compound useful as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound's reactivity can be harnessed to create new materials or pharmaceuticals through efficient synthetic routes.
Building Block for Functional Materials
Due to its unique functional groups, this compound serves as a building block for synthesizing advanced materials. It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electrical conductivity.
Material Science
Development of Sensors
Research indicates that boron-containing compounds can be utilized in the development of sensors for detecting various analytes. The electronic properties of the dioxaborolane moiety may allow for the design of sensitive detection systems for environmental monitoring or biomedical applications.
Nanocomposites
Incorporating this compound into nanocomposites can lead to materials with improved mechanical and thermal properties. The interaction between the organic components and inorganic nanoparticles can result in synergistic effects that enhance overall material performance.
Properties
IUPAC Name |
3-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClNO3/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(9-12(11)17)13(19)18(5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUBBJAMLAVMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1610372-97-8 | |
Record name | 3-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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